molecular formula C16H22ClN3O2 B12727156 4-(4-Methyl-1-piperazinylcarbonyl)-1-phenyl-2-pyrrolidinone hydrochloride CAS No. 74203-59-1

4-(4-Methyl-1-piperazinylcarbonyl)-1-phenyl-2-pyrrolidinone hydrochloride

Cat. No.: B12727156
CAS No.: 74203-59-1
M. Wt: 323.82 g/mol
InChI Key: OPDATVJWULPMRD-UHFFFAOYSA-N
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Description

4-(4-Methyl-1-piperazinylcarbonyl)-1-phenyl-2-pyrrolidinone hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a phenyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1-piperazinylcarbonyl)-1-phenyl-2-pyrrolidinone hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the piperazine ring, followed by the introduction of the phenyl and pyrrolidinone groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. The process may include continuous flow reactions, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1-piperazinylcarbonyl)-1-phenyl-2-pyrrolidinone hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Methyl-1-piperazinylcarbonyl)-1-phenyl-2-pyrrolidinone hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1-piperazinylcarbonyl)-1-phenyl-2-pyrrolidinone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and phenyl-pyrrolidinone compounds. Examples include:

  • 4-(4-Methyl-1-piperazinyl)methyl benzoic acid dihydrochloride
  • 4-(4-Methylpiperazin-1-yl)methyl benzoic acid dihydrochloride

Uniqueness

What sets 4-(4-Methyl-1-piperazinylcarbonyl)-1-phenyl-2-pyrrolidinone hydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

74203-59-1

Molecular Formula

C16H22ClN3O2

Molecular Weight

323.82 g/mol

IUPAC Name

4-(4-methylpiperazine-1-carbonyl)-1-phenylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C16H21N3O2.ClH/c1-17-7-9-18(10-8-17)16(21)13-11-15(20)19(12-13)14-5-3-2-4-6-14;/h2-6,13H,7-12H2,1H3;1H

InChI Key

OPDATVJWULPMRD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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